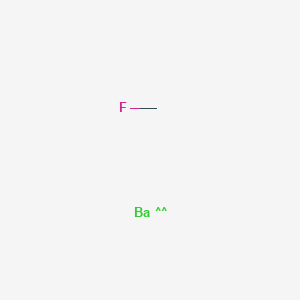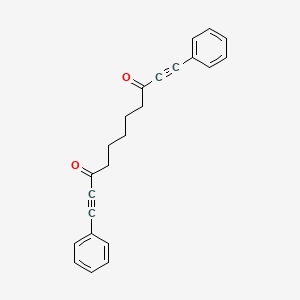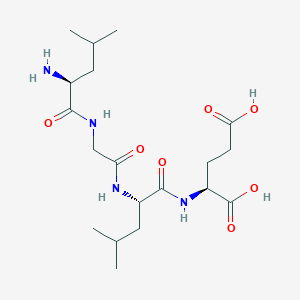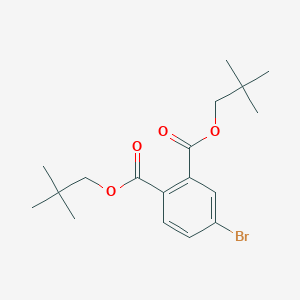
Barium--fluoromethane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium–fluoromethane (1/1) is a chemical compound consisting of one barium atom and one fluoromethane molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of barium–fluoromethane (1/1) can be achieved through various synthetic routes. One common method involves the reaction of barium salts with fluoromethane under controlled conditions. For instance, barium nitrate can be reacted with fluoromethane in the presence of a suitable solvent and catalyst to form the desired compound .
Industrial Production Methods
Industrial production of barium–fluoromethane (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The sol-gel method is often employed, where barium nitrate is dissolved in hot water and mixed with fluoromethane. The solution is then aged, dried, and calcined to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Barium–fluoromethane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: Reduction reactions can convert barium–fluoromethane (1/1) into barium metal and methane.
Substitution: Free-radical substitution reactions can occur, where the fluorine atom in fluoromethane is replaced by other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include barium oxide, methane, and substituted halomethanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Barium–fluoromethane (1/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other barium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as barium fluoride crystals for optical applications
Wirkmechanismus
The mechanism of action of barium–fluoromethane (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barium–fluoromethane (1/1) include:
Barium difluoride (BaF2): A compound with similar optical properties and applications in the field of optics.
Calcium fluoride (CaF2): Another fluoride compound used in optical applications, but with different physical and chemical properties.
Uniqueness
Barium–fluoromethane (1/1) is unique due to its specific combination of barium and fluoromethane, which imparts distinct properties not found in other similar compounds
Eigenschaften
CAS-Nummer |
336623-48-4 |
|---|---|
Molekularformel |
CH3BaF |
Molekulargewicht |
171.36 g/mol |
InChI |
InChI=1S/CH3F.Ba/c1-2;/h1H3; |
InChI-Schlüssel |
VJVRCLLGFNDHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CF.[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)



![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)

![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)
![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)

